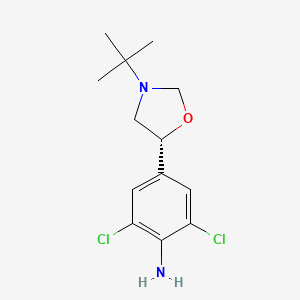
(R)-Cycloclenbuterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Cycloclenbuterol is a chiral compound belonging to the class of β2-adrenergic agonists. It is structurally related to clenbuterol, a well-known bronchodilator. The ®-enantiomer of cycloclenbuterol is known for its higher potency and selectivity towards β2-adrenergic receptors, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cycloclenbuterol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenylacetonitrile derivative.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents.
Cyclization: The amine undergoes cyclization to form the cyclohexylamine structure.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-Cycloclenbuterol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are subjected to the synthetic route described above.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical or research use.
Analyse Des Réactions Chimiques
Types of Reactions
®-Cycloclenbuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
®-Cycloclenbuterol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and resolution techniques.
Biology: Investigated for its effects on β2-adrenergic receptors in various biological systems.
Medicine: Explored for its potential use as a bronchodilator and in the treatment of respiratory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
®-Cycloclenbuterol exerts its effects by binding to β2-adrenergic receptors, which are G-protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the bronchi, leading to bronchodilation. The compound’s selectivity for β2-adrenergic receptors minimizes its effects on other adrenergic receptors, reducing potential side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clenbuterol: A non-chiral β2-adrenergic agonist with similar bronchodilator properties.
Salbutamol: Another β2-adrenergic agonist used in the treatment of asthma.
Formoterol: A long-acting β2-adrenergic agonist with a similar mechanism of action.
Uniqueness
®-Cycloclenbuterol is unique due to its higher potency and selectivity for β2-adrenergic receptors compared to its racemic mixture or other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1279710-40-5 |
|---|---|
Formule moléculaire |
C13H18Cl2N2O |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
4-[(5R)-3-tert-butyl-1,3-oxazolidin-5-yl]-2,6-dichloroaniline |
InChI |
InChI=1S/C13H18Cl2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3/t11-/m0/s1 |
Clé InChI |
XJOOPZUCOGIFIX-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)N1C[C@H](OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
SMILES canonique |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















